

Application Note: Analytical Methodologies for 3-[(3-Methylphenyl)amino]propanamide

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Compound of Interest

Compound Name:	3-[(3-Methylphenyl)amino]propanamide
CAS No.:	1060675-80-0
Cat. No.:	B1521591

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Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals

Techniques: Reversed-Phase HPLC-UV, LC-MS/MS (ESI+)

Introduction & Chemical Profiling

The compound **3-[(3-Methylphenyl)amino]propanamide** (CAS No.: 1060675-80-0) is a bifunctional organic molecule frequently utilized as a building block in medicinal chemistry and pharmaceutical screening libraries[1]. With a molecular weight of 178.23 g/mol and a formula of C₁₀H₁₄N₂O, its structure features two distinct functional groups that dictate its physicochemical behavior:

- A secondary aniline derivative (m-tolyl group): Imparts lipophilicity and weak basicity.
- A primary propanamide tail: Imparts polarity and hydrogen-bonding capabilities.

Developing a robust analytical method for this compound requires balancing the retention of its polar amide tail while preventing peak tailing caused by the secondary amine. This application note details a self-validating, high-performance liquid chromatography-tandem mass

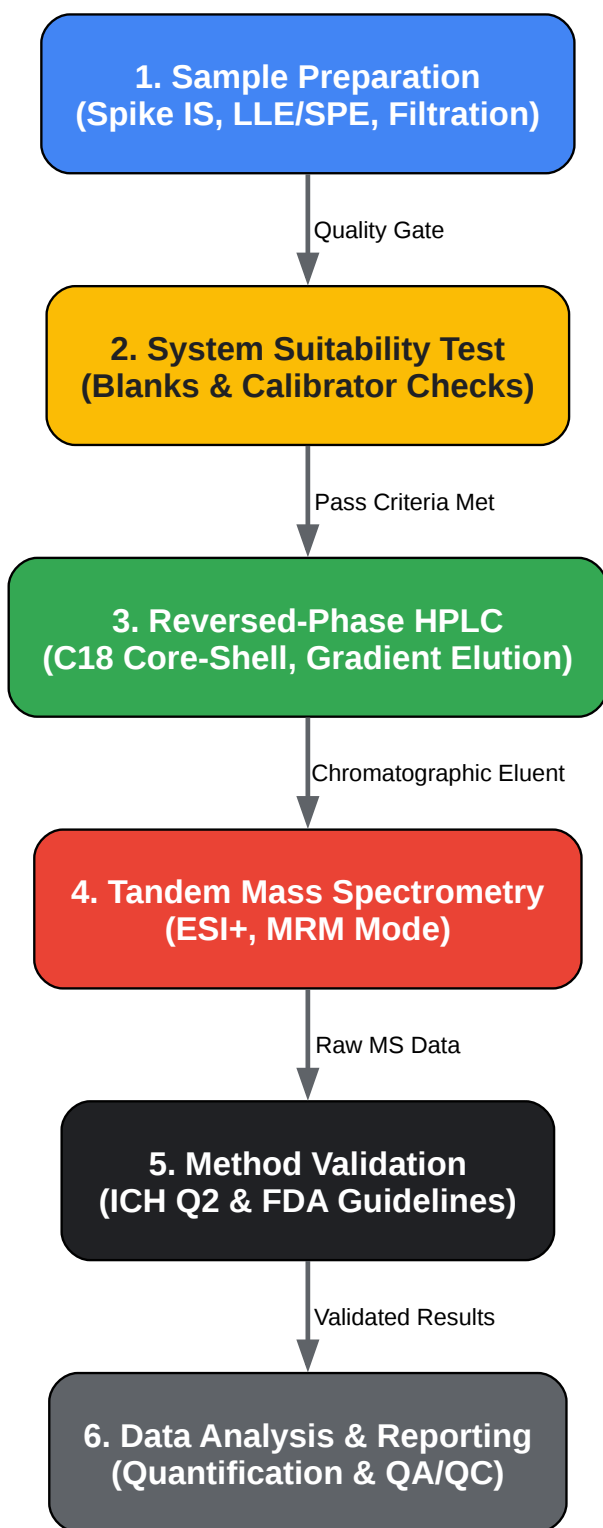
spectrometry (LC-MS/MS) protocol optimized for both synthetic purity assessment and trace-level quantification in biological matrices.

Experimental Design & Causality (The "Why")

In analytical method development, every parameter must be selected with mechanistic intent[2]. The following choices form the foundation of this protocol:

- **Stationary Phase Selection:** A superficially porous C18 column (e.g., Kinetex 1.7 μm) is selected over a traditional fully porous silica column. The core-shell technology minimizes longitudinal diffusion, resulting in sharper peaks for small molecules like aniline derivatives[3].
- **Mobile Phase Modifiers:** The secondary amine of **3-[(3-Methylphenyl)amino]propanamide** is highly prone to secondary interactions with uncapped silanol groups on the silica phase, which manifests as severe peak tailing[4]. To mitigate this, 0.1% Formic Acid (FA) is added to both the aqueous and organic mobile phases. This acidic modifier serves a dual purpose: it suppresses silanol ionization on the column and ensures complete protonation of the analyte $[\text{M}+\text{H}]^+$, thereby maximizing ionization efficiency in the positive electrospray ionization (ESI+) source[5].
- **Self-Validating System Architecture:** To comply with FDA and ICH Q2(R2) bioanalytical method validation guidelines, the analytical run is designed as a closed, self-validating loop[6]. This includes pre-run System Suitability Tests (SST), matrix-matched blanks to monitor carryover, and an isotopically labeled internal standard (IS) to correct for matrix-induced ion suppression[5].

Mandatory Visualization: Analytical Workflow



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Fig 1: Self-validating LC-MS/MS workflow for **3-[(3-Methylphenyl)amino]propanamide** analysis.

Step-by-Step Experimental Protocols

Protocol A: Sample Preparation (Biological Matrix)

This protocol is designed to extract the analyte from complex matrices (e.g., plasma or cell culture media) while precipitating proteins.

- **Standard Preparation:** Prepare a primary stock solution of **3-[(3-Methylphenyl)amino]propanamide** at 1.0 mg/mL in LC-MS grade Methanol.
- **Internal Standard (IS) Spiking:** Aliquot 50 µL of the biological sample into a 1.5 mL microcentrifuge tube. Add 10 µL of the IS working solution (e.g., a deuterated analog or structurally similar compound at 100 ng/mL).
- **Protein Precipitation:** Add 150 µL of ice-cold Acetonitrile (containing 0.1% FA) to the sample to induce protein precipitation.
- **Vortex & Centrifuge:** Vortex aggressively for 30 seconds. Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the denatured proteins.
- **Filtration:** Transfer 100 µL of the clear supernatant into an autosampler vial equipped with a 0.22 µm PTFE filter insert to protect the UHPLC column from particulate clogging[5].

Protocol B: LC-MS/MS Analysis

- **System Suitability Test (SST):** Before injecting actual samples, inject a sequence consisting of: Mobile Phase Blank → Matrix Blank → LLOQ (Lower Limit of Quantification) Standard → ULOQ (Upper Limit of Quantification) Standard. Causality: The run is only valid if the Matrix Blank shows no peak at the analyte's retention time (ensuring no carryover) and the LLOQ signal-to-noise ratio is ≥ 10:1[6].
- **Chromatographic Separation:** Execute the gradient program detailed in Table 1.
- **Mass Spectrometry:** Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode using the transitions defined in Table 2.

Data Presentation & Analytical Parameters

Table 1: HPLC Gradient Program

Column: Kinetex C18 (100 × 2.1 mm, 1.7 μm). Flow Rate: 0.4 mL/min. Column Temp: 40°C.
Mobile Phase A: H2O

- 0.1% Formic Acid | Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Time (min)	% Mobile Phase A	% Mobile Phase B	Curve Type
0.00	95.0	5.0	Isocratic (Hold)
0.50	95.0	5.0	Isocratic (Hold)
3.50	10.0	90.0	Linear Gradient
4.50	10.0	90.0	Column Wash
4.60	95.0	5.0	Step Gradient
6.00	95.0	5.0	Re-equilibration

Table 2: MS/MS MRM Transitions (ESI+)

The precursor ion [M+H]⁺ is isolated at m/z 179.1. Fragmentation yields the m-toluidine cation (quantifier) and a tropylium-like ion (qualifier).

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Purpose
3-[(3-Methylphenyl)amino]propanamide	179.1	108.1	20	Quantifier
3-[(3-Methylphenyl)amino]propanamide	179.1	91.1	35	Qualifier

Table 3: Method Validation Summary (FDA/ICH Criteria)

Validation parameters established following FDA Guidance for Bioanalytical Method Validation[5][6].

Parameter	Acceptance Criteria	Expected Performance
Linearity Range	$R^2 \geq 0.995$	1.0 ng/mL to 1000 ng/mL
LOD (Limit of Detection)	$S/N \geq 3:1$	0.3 ng/mL
LLOQ (Lower Limit of Quant.)	$S/N \geq 10:1$, Precision $\leq 20\%$	1.0 ng/mL
Intra-day Precision (CV%)	$\leq 15\%$ (except LLOQ $\leq 20\%$)	$\leq 6.5\%$
Accuracy / Recovery	85% - 115% of nominal value	92% - 104%
Matrix Effect	IS-normalized MF: 0.85 - 1.15	Minimal ion suppression observed

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